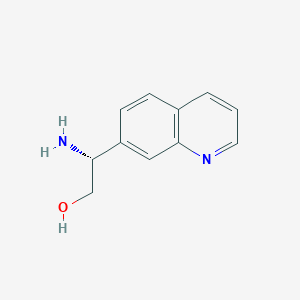

(R)-2-amino-2-(quinolin-7-yl)ethan-1-ol

描述

Significance of Chiral Amino Alcohols in Organic Synthesis and Medicinal Chemistry Research

Chiral amino alcohols are organic compounds containing both an amine and an alcohol functional group, with at least one stereocenter. This structural class is of paramount importance in chemistry, serving as versatile building blocks and key structural motifs in a vast array of biologically active molecules. frontiersin.orgnih.govdiva-portal.org The chiral β-amino alcohol scaffold, in particular, is prevalent in numerous pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn

In medicinal chemistry, chiral amino alcohols are integral components of many drugs. nih.gov Their ability to form hydrogen bonds and engage in specific stereochemical interactions makes them ideal for binding to biological targets like enzymes and receptors. An example of their therapeutic relevance is found in HIV-1 protease inhibitors, such as Saquinavir, which incorporate this structural unit. diva-portal.org Furthermore, metal complexes synthesized using chiral amino alcohols have been investigated for their potential anticancer activities.

In organic synthesis, these compounds are highly valued as chiral auxiliaries and ligands for asymmetric catalysis. diva-portal.orgwestlake.edu.cn Chiral auxiliaries, such as Evans oxazolidinones derived from amino alcohols, allow for the highly diastereoselective formation of new stereocenters. diva-portal.org As ligands, they can coordinate to metal centers to create catalysts that facilitate enantioselective reactions, a cornerstone of modern synthetic chemistry. researchgate.net The synthesis of enantiomerically pure amino alcohols is a significant challenge, with various methods being developed, including asymmetric aminohydroxylation, reduction of α-amino ketones, and biocatalytic approaches using engineered enzymes. frontiersin.orgdiva-portal.org

Overview of Quinolines as Privileged Scaffolds in Chemical Research

The quinoline (B57606) ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govekb.eg This designation is due to its recurring presence in compounds exhibiting a broad spectrum of biological activities, allowing a single structural framework to provide ligands for diverse biological targets. nih.gov The synthetic versatility of the quinoline nucleus further enhances its status, enabling the generation of a large number of structurally diverse derivatives.

The pharmacological applications of quinoline-based compounds are extensive and well-documented. nih.gov They form the core of drugs with activities including:

Anticancer: Compounds like camptothecin (B557342) and its analogues are well-known topoisomerase inhibitors used in cancer therapy. nih.gov Structure-activity relationship (SAR) studies have shown that substitution at various positions on the quinoline ring can significantly influence antitumor activity. For instance, the presence of a hydroxyl or methoxy (B1213986) group at the 7-position has been noted to improve a compound's antitumor effect. orientjchem.org

Antimalarial: Quinine, an alkaloid extracted from cinchona bark, and synthetic analogues like chloroquine (B1663885) and mefloquine (B1676156) have been cornerstones of malaria treatment for centuries. nih.gov

Antibacterial: The fluoroquinolone class of antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, are widely used to treat bacterial infections. nih.gov

Antiviral, Antifungal, and Anti-inflammatory: Various quinoline derivatives have demonstrated efficacy against a range of viruses, fungi, and inflammatory processes. nih.govorientjchem.org

This wide-ranging bioactivity has cemented the quinoline scaffold as a high-priority target for drug discovery and development programs. orientjchem.org

Research Landscape of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol and Related Analogues

While the parent structural motifs of this compound (CAS No. 1213567-42-0) are of clear significance, specific research focusing exclusively on this compound is not extensively documented in publicly available literature. chiralen.com However, the research landscape can be understood by examining studies on closely related analogues, which underscore the scientific interest in combining the quinoline scaffold with chiral alcohol and amino alcohol side chains.

The therapeutic potential of this structural class is highlighted by research into various positional isomers and derivatives. For example, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their antimycobacterial activity. nih.gov Several of these compounds displayed moderate to good activity against Mycobacterium tuberculosis, with some showing efficacy comparable to the standard drug pyrazinamide. nih.gov Similarly, studies on 1-(quinolin-2-yl)ethane-1,2-diol (B11903757) have noted its potential for applications in medicinal chemistry due to its structural features that allow for diverse interactions with biological targets. smolecule.com

The substitution pattern on the quinoline ring is a critical determinant of biological activity. Research into 2-substituted 1H-pyrrolo[3,2-h]quinoline derivatives, which possess an angular structure, revealed that these compounds induced an antiproliferative effect in mammalian cells, suggesting they may act as topoisomerase inhibitors. nih.gov This reinforces the idea that the specific placement of substituents on the quinoline core is a key strategy in designing new potential anticancer drugs. nih.gov The placement of the amino alcohol side chain at the 7-position in the title compound is particularly noteworthy, as other research has indicated that substitutions at this position can enhance the antitumor properties of quinoline derivatives. orientjchem.org

The table below summarizes research findings on compounds structurally related to this compound, illustrating the broader interest in this class of molecules.

| Compound Class / Derivative | Investigated Biological Activity | Key Research Finding | Reference |

|---|---|---|---|

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Antitubercular | Derivatives showed moderate to good activity against Mycobacterium tuberculosis H37Rv, with some comparable to pyrazinamide. | nih.gov |

| 2-substituted 1H-pyrrolo[3,2-h]quinoline | Antiproliferative | Compounds induced antiproliferative effects and DNA fragmentation in mammalian cells, suggesting potential as topoisomerase inhibitors. | nih.gov |

| General Quinoline Derivatives | Antitumor | Structure-activity relationship studies indicated that a hydroxyl or methoxy group at position 7 can improve antitumor activity. | orientjchem.org |

| 1-(Quinolin-2-yl)ethane-1,2-diol | General Medicinal Chemistry | Noted for its potential due to structural features allowing for diverse interactions with biological targets. | smolecule.com |

Structure

3D Structure

属性

分子式 |

C11H12N2O |

|---|---|

分子量 |

188.23 g/mol |

IUPAC 名称 |

(2R)-2-amino-2-quinolin-7-ylethanol |

InChI |

InChI=1S/C11H12N2O/c12-10(7-14)9-4-3-8-2-1-5-13-11(8)6-9/h1-6,10,14H,7,12H2/t10-/m0/s1 |

InChI 键 |

VRGWNARDCBNNCH-JTQLQIEISA-N |

手性 SMILES |

C1=CC2=C(C=C(C=C2)[C@H](CO)N)N=C1 |

规范 SMILES |

C1=CC2=C(C=C(C=C2)C(CO)N)N=C1 |

产品来源 |

United States |

Synthetic Methodologies for R 2 Amino 2 Quinolin 7 Yl Ethan 1 Ol and Chiral Quinolyl Amino Alcohols

Strategies for Asymmetric Synthesis of the Chiral Amino Alcohol Moiety

The creation of the stereogenic center in the amino alcohol portion of the molecule is critical for its biological activity and application. Several key asymmetric strategies have been developed to achieve high enantioselectivity.

Catalytic Asymmetric Reactions (e.g., Reductive Amination, Cross-Coupling, Hydroxylation)

Catalytic asymmetric reactions are highly efficient methods for the synthesis of chiral molecules, including β-amino alcohols. nih.govbohrium.comacs.org These reactions utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

One notable advancement is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines, which provides access to β-amino alcohols with adjacent stereocenters. nih.govbohrium.comacs.orgorganic-chemistry.orgwestlake.edu.cn This method employs a chiral chromium catalyst that plays multiple roles: it facilitates the chemoselective single-electron reduction of the imine, intercepts the resulting radical to prevent unwanted side reactions, and directs the chemo- and stereoselective addition to the aldehyde. nih.govacs.org The reaction proceeds through a radical-polar crossover mechanism involving an α-amino radical intermediate. organic-chemistry.orgwestlake.edu.cn This approach has been shown to be effective for a wide range of substrates, including aromatic, aliphatic, and heteroaromatic aldehydes, yielding β-amino alcohols with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Asymmetric reductive amination of α-hydroxy ketones is another powerful tool. This method can be achieved using engineered amine dehydrogenases, offering an environmentally friendly route to chiral amino alcohols. researchgate.netnih.govfrontiersin.org Asymmetric hydroxylation, often employed in the functionalization of quinoline (B57606) N-oxides, can also be a key step in introducing the hydroxyl group with the desired stereochemistry. researchgate.netgoogle.com

Table 1: Examples of Catalytic Asymmetric Reactions for β-Amino Alcohol Synthesis

| Reaction Type | Catalyst/Reagent | Key Features |

| Asymmetric Cross Aza-Pinacol Coupling | Chiral Chromium Catalyst | High diastereo- and enantioselectivity; broad substrate scope. organic-chemistry.org |

| Asymmetric Reductive Amination | Engineered Amine Dehydrogenases | Environmentally friendly; uses ammonia (B1221849) as an amino donor. researchgate.netnih.gov |

| Asymmetric Hydroxylation | Metal Catalyst | Can be used for the synthesis of 1,2-diols with high enantiomeric excess. thieme-connect.com |

Chemoenzymatic Approaches for Stereoselective Production

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce chiral compounds. Engineered amine dehydrogenases (AmDHs) have emerged as valuable biocatalysts for the synthesis of chiral amines and amino alcohols. researchgate.netfrontiersin.org These enzymes can catalyze the asymmetric reductive amination of ketones using ammonia as the amino donor, producing chiral amines with high enantioselectivity. researchgate.net

Specifically for chiral amino alcohols, AmDHs derived from amino acid dehydrogenases (AADHs) can facilitate the one-step synthesis from α-hydroxy ketones. nih.govfrontiersin.org Researchers have successfully improved the activity of these enzymes through directed evolution, leading to variants with enhanced catalytic efficiency and thermostability while maintaining high enantioselectivity. nih.gov This approach offers a green and efficient alternative to traditional chemical methods. frontiersin.org

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.orgnih.govresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org

Chiral auxiliaries derived from natural sources like amino acids, carbohydrates, and terpenes are commonly employed. nih.govresearchgate.net For the synthesis of chiral amino alcohols, a chiral auxiliary can be attached to a carboxylic acid derivative, which then undergoes reactions such as alkylation or aldol (B89426) additions to set the stereochemistry. wikipedia.orgscielo.org.mx Evans' oxazolidinones are a prominent example of chiral auxiliaries that have been successfully used in the synthesis of complex molecules with multiple stereocenters. nih.govresearchgate.net While effective, this method typically involves additional steps for the attachment and removal of the auxiliary. wikipedia.org

Ring-Opening Reactions of Heterocyclic Precursors for Amino Alcohol Formation

The ring-opening of strained heterocyclic precursors, such as epoxides and aziridines, is a direct and versatile method for the synthesis of vicinal amino alcohols. westlake.edu.cnnih.govresearchgate.netmdpi.com The reaction of epoxides with nitrogen nucleophiles or aziridines with oxygen nucleophiles can lead to the formation of the desired amino alcohol structure. nih.gov

A significant challenge in these reactions is controlling the regioselectivity of the nucleophilic attack. nih.gov However, various catalysts, including Lewis acids and certain metal complexes, have been developed to promote the selective opening of the epoxide ring. mdpi.com For instance, the aminolysis of epoxides catalyzed by zinc has been shown to be an effective method for preparing a series of amino alcohols. Similarly, the ring-opening of aziridines with pendant silanols has been demonstrated as a unique strategy for the synthesis of protected amino alcohols. nih.gov This approach offers a complementary route to the catalytic asymmetric methods. nih.gov

Synthesis of the Quinolyl Nucleus and its Functionalization

The quinoline core is a common structural motif in many pharmacologically active compounds. acs.orgnih.gov A variety of classical and modern synthetic methods have been developed to construct this heterocyclic system.

Classical and Modern Quinoline Annulation Reactions (e.g., Friedländer, Knorr, Niementowski, Pfitzinger, Conrad-Limpach, Combes, Skraup)

Several named reactions are fundamental to the synthesis of the quinoline ring. These methods typically involve the condensation and cyclization of anilines or other aromatic amines with carbonyl compounds. acs.orgjptcp.comiipseries.orgrsc.org

The Friedländer synthesis is a reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing an active methylene (B1212753) group to form a quinoline. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction can be catalyzed by acids or bases. acs.orgorganic-chemistry.orgresearchgate.net While versatile, controlling regioselectivity with unsymmetrical ketones can be a challenge. nih.gov

The Knorr quinoline synthesis involves the conversion of β-ketoanilides into 2-quinolones (2-hydroxyquinolines) in the presence of a strong acid like sulfuric acid. iipseries.orgsynarchive.comwikipedia.orgdrugfuture.com Depending on the reaction conditions, 4-hydroxyquinolines can be formed as a competing product. wikipedia.org

The Niementowski quinoline synthesis is the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives. chempedia.infowikipedia.orgdrugfuture.comen-academic.com High reaction temperatures are often required for this method. wikipedia.org

The Pfitzinger reaction is a variation of the Friedländer synthesis that uses isatin (B1672199) or isatoic acid as a starting material, which condenses with a carbonyl compound to yield quinoline-4-carboxylic acids. jptcp.compharmaguideline.comdrugfuture.com

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. jptcp.compharmaguideline.comwikipedia.org At lower temperatures, the reaction yields a β-amino acrylate, which cyclizes to a 4-quinolone. pharmaguideline.comwikipedia.org At higher temperatures, the corresponding 2-quinolone can be formed (Knorr variation). pharmaguideline.comwikipedia.org

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed cyclization of an enamine formed from the condensation of an aniline (B41778) with a β-diketone. iipseries.orgpharmaguideline.com

The Skraup synthesis is a classic method that produces quinoline itself by heating aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.comorganicreactions.orgwikipedia.org The reaction is known to be vigorous. wikipedia.org

Table 2: Overview of Classical Quinoline Syntheses

| Reaction Name | Starting Materials | Product Type |

| Friedländer | 2-Aminobenzaldehyde/ketone + Active methylene compound | Substituted quinolines wikipedia.orgorganic-chemistry.org |

| Knorr | β-Ketoanilide | 2-Hydroxyquinolines synarchive.comdrugfuture.com |

| Niementowski | Anthranilic acid + Ketone/Aldehyde | γ-Hydroxyquinolines wikipedia.orgdrugfuture.com |

| Pfitzinger | Isatin/Isatoic acid + Carbonyl compound | Quinoline-4-carboxylic acids pharmaguideline.comdrugfuture.com |

| Conrad-Limpach | Aniline + β-Ketoester | 4-Hydroxyquinolines pharmaguideline.comwikipedia.org |

| Combes | Aniline + β-Diketone | 2,4-Disubstituted quinolines iipseries.orgpharmaguideline.com |

| Skraup | Aniline + Glycerol + Oxidizing agent | Quinoline pharmaguideline.comwikipedia.org |

Regioselective Functionalization of Quinoline Rings for Precursor Synthesis

The strategic introduction of functional groups at specific positions on the quinoline ring is a critical first step in the synthesis of precursors for molecules like (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol. Achieving regioselectivity, particularly at the C7 position, is paramount.

One effective method for the functionalization of quinolines is through metalation, particularly magnesiation. For instance, 7-chloroquinolines can be selectively functionalized using mixed lithium-magnesium reagents. This approach allows for the introduction of various electrophiles at specific positions on the quinoline ring under mild conditions, providing a pathway to 7-substituted precursors. durham.ac.uk

Another powerful technique for regioselective functionalization is the photocyclisation of substituted benzylidenecyclopentanone oximes. The position of the substituent on the benzylidene ring directs the cyclization to yield specific isomers of annulated quinolines. For example, meta-substituted precursors with electron-donating groups can lead to the formation of 7-substituted quinolines with high regioselectivity. researchgate.net This method offers a versatile route to a range of substituted quinoline cores.

Furthermore, classical methods in quinoline synthesis, such as the Friedländer, Pfitzinger, and Doebner–von Miller reactions, can be adapted to produce regioselectively substituted quinolines by using appropriately substituted anilines or other precursors. nih.gov For example, the reaction of a suitably substituted aniline with an α-methylene carbonyl compound in the Friedländer synthesis can direct the formation of the desired quinoline isomer. nih.gov

The following table summarizes various approaches to regioselective quinoline synthesis:

| Method | Precursors | Reagents/Conditions | Position of Functionalization | Reference(s) |

| Magnesiation | 7-Chloroquinolines | Mixed lithium-magnesium reagents, various electrophiles | C4, C8 | durham.ac.uk |

| Photocyclisation | Substituted benzylidenecyclopentanone oximes | UV irradiation in methanol (B129727) | C5, C7, or C8 depending on substituent | researchgate.net |

| Friedländer Synthesis | Substituted anilines and α-methylene carbonyl compounds | Acid or base catalysis | Dependent on aniline substitution | nih.gov |

| Pfitzinger Synthesis | Isatin and α-methylene carbonyl compounds | Base in ethanol | Dependent on isatin and carbonyl compound | nih.gov |

Coupling Strategies for Assembling the Full this compound Scaffold

Once a regioselectively functionalized quinoline precursor is obtained, the next critical step is the construction of the full amino alcohol side chain. Various coupling strategies can be employed to achieve this.

A common approach involves the reaction of a quinoline-based electrophile with a nucleophile that contains the amino alcohol or a precursor to it. For example, a 7-formylquinoline can be reacted with a suitable nucleophile, followed by reduction and chiral resolution or an asymmetric synthesis step to install the (R)-amino alcohol moiety. The synthesis of quinoline carbaldehydes can be achieved through formylation of the corresponding quinoline. researchgate.net

Dehydrogenative coupling reactions have also emerged as a powerful tool for the synthesis of substituted quinolines. organic-chemistry.org For instance, a nickel-catalyzed dehydrogenative coupling of α-2-aminoaryl alcohols with ketones or secondary alcohols can yield a variety of polysubstituted quinolines. organic-chemistry.org While this method builds the quinoline ring itself, analogous principles of C-C and C-N bond formation can be envisioned for attaching the side chain.

Another strategy involves the use of organometallic reagents. A quinoline derivative bearing a metal, such as a Grignard or organolithium reagent, can be reacted with an electrophilic synthon for the amino alcohol side chain. For example, a 7-quinolylmagnesium species could react with a chiral epoxide or an α-amino aldehyde derivative.

The table below outlines some general coupling strategies applicable to the synthesis of quinolyl amino alcohols:

| Quinoline Precursor | Side Chain Synthon | Coupling Method | Key Transformation | Reference(s) |

| 7-Formylquinoline | Cyanide source, then reduction | Nucleophilic addition, reduction | Formation of the ethanolamine (B43304) backbone | researchgate.net |

| 7-Bromoquinoline | Amino alcohol derivative | Palladium-catalyzed cross-coupling | C-C or C-N bond formation | mdpi.com |

| 7-Quinolyl organometallic | Chiral epoxide | Nucleophilic ring-opening | Installation of the chiral amino alcohol | lookchem.com |

Stereochemical Control and Enantiopurity Enhancement in Synthetic Routes

Achieving the correct stereochemistry at the chiral center of the amino alcohol side chain is arguably the most challenging aspect of synthesizing this compound. This requires precise control over the reaction to favor the formation of one enantiomer over the other.

Diastereoselective and Enantioselective Control Mechanisms

Diastereoselective methods are often employed when a chiral auxiliary is used or when a new stereocenter is formed in a molecule that already contains a stereocenter. The existing chirality influences the stereochemical outcome of the reaction. For the synthesis of vicinal amino alcohols, starting from chiral amino acids is a common strategy. rsc.org

Enantioselective synthesis aims to create a chiral product from an achiral starting material using a chiral catalyst or reagent. Several powerful enantioselective methods have been developed for the synthesis of chiral amino alcohols.

One notable method is the enantioselective ring-opening of epoxides . A meso-epoxide can be opened with an amine nucleophile in the presence of a chiral catalyst to yield an enantiomerically enriched amino alcohol. lookchem.com This approach is highly effective for installing the 1,2-amino alcohol motif with good control over the stereochemistry.

Asymmetric hydrogenation and transfer hydrogenation of β-amino ketones are also powerful techniques. ru.nlrsc.org Chiral catalysts, often based on iridium or rhodium, can reduce the ketone group with high enantioselectivity, leading to the desired chiral γ-amino alcohol. ru.nlrsc.org While this produces a γ-amino alcohol, the principles can be adapted for β-amino alcohols.

A radical-based approach has also been developed for the enantioselective C-H amination of alcohols to produce β-amino alcohols. nih.gov This method utilizes a multi-catalytic system to achieve both regio- and enantioselectivity. nih.gov

The following table highlights key mechanisms for stereochemical control:

| Control Mechanism | Description | Example Reaction | Reference(s) |

| Diastereoselective Synthesis | An existing stereocenter directs the formation of a new stereocenter. | Reduction of a ketone in a molecule with a nearby chiral center. | rsc.org |

| Enantioselective Epoxide Opening | A chiral catalyst controls the stereochemical outcome of the nucleophilic attack on an epoxide. | Regioselective SN2 ring opening of a 4-oxirane intermediate by an amine. | lookchem.com |

| Asymmetric (Transfer) Hydrogenation | A chiral metal catalyst delivers hydrogen to one face of a prochiral ketone. | Ir-catalyzed asymmetric transfer hydrogenation of a β-amino ketone. | ru.nlrsc.org |

| Enantioselective C-H Amination | A chiral catalyst mediates the enantioselective formation of a C-N bond at a C-H site. | Radical relay chaperone strategy for intramolecular H-atom transfer. | nih.gov |

Optimization of Reaction Conditions for Stereocontrol

The success of any stereoselective synthesis hinges on the careful optimization of reaction conditions. Several factors can significantly influence the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.

Catalyst and Ligand Choice: The structure of the chiral catalyst and its associated ligands is of utmost importance. In metal-catalyzed reactions, such as asymmetric hydrogenation, even small changes to the ligand can have a profound impact on the stereochemical outcome. ru.nlrsc.org A screening of different chiral ligands is often necessary to identify the optimal one for a specific substrate.

Solvent Effects: The solvent can influence the stability of transition states and the solubility of reactants and catalysts. The polarity and coordinating ability of the solvent can affect the stereoselectivity of the reaction.

Temperature: Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also lead to a decrease in the reaction rate.

Additives: The presence of additives, such as Lewis acids or bases, can influence the course of a stereoselective reaction. These additives can interact with the substrate or the catalyst to modify their reactivity and selectivity.

The following table provides examples of how reaction conditions can be optimized for stereocontrol:

| Parameter | Effect on Stereocontrol | Example | Reference(s) |

| Catalyst/Ligand | The steric and electronic properties of the ligand are crucial for enantioselection. | Use of different BINAP enantiomers in Rh-catalyzed hydrogenation leads to opposite product enantiomers. | ru.nl |

| Solvent | Can influence the conformation of the substrate-catalyst complex. | Varying the solvent in asymmetric additions can improve enantiomeric excess. | |

| Temperature | Lower temperatures generally lead to higher stereoselectivity. | Decreasing the temperature of a diastereoselective reduction can improve the diastereomeric ratio. | |

| Additives | Can act as co-catalysts or modify the reaction environment. | The addition of a base can be essential for the high selectivity of certain catalytic systems. | organic-chemistry.org |

Structural Elucidation and Conformational Analysis of R 2 Amino 2 Quinolin 7 Yl Ethan 1 Ol

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the connectivity of atoms and the types of functional groups present in a molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy : Proton NMR is used to identify the number and type of hydrogen atoms in a molecule. For (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) ring, the methine proton (CH-NH₂), the methylene (B1212753) protons (CH₂-OH), and the protons of the amino (NH₂) and hydroxyl (OH) groups. The chemical shifts (δ) and coupling constants (J) would reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy : Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the number of carbon atoms and their hybridization state (sp², sp³).

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between atoms. A COSY spectrum would show correlations between coupled protons, helping to piece together the spin systems within the molecule. An HSQC spectrum would correlate proton signals with the carbon atoms to which they are directly attached, providing unambiguous assignment of both ¹H and ¹³C signals.

Interactive Data Table: Predicted NMR Data Note: The following table contains predicted or typical chemical shift ranges for the structural fragments of the molecule, as specific experimental data is not publicly available.

| Proton / Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Quinoline Aromatic Protons | 7.0 - 9.0 | 120 - 150 | Complex splitting pattern expected. |

| CH-NH₂ | ~4.0 - 4.5 | ~55 - 65 | Methine proton adjacent to the amino group and quinoline ring. |

| CH₂-OH | ~3.5 - 4.0 | ~60 - 70 | Methylene protons adjacent to the hydroxyl group. |

| NH₂ | Variable (broad) | N/A | Shift is concentration and solvent dependent; may exchange with D₂O. |

| OH | Variable (broad) | N/A | Shift is concentration and solvent dependent; may exchange with D₂O. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) : This technique provides a mass-to-charge ratio (m/z) for the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

High-Resolution Mass Spectrometry (HRMS) : HRMS measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₁H₁₂N₂O), HRMS would confirm this elemental composition.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying polar bonds. The spectrum of this compound would be expected to show characteristic absorption bands for O-H (alcohol) and N-H (amine) stretching, typically appearing as broad bands in the range of 3200-3600 cm⁻¹. C-H stretching from the aromatic quinoline ring and the aliphatic chain would appear around 2850-3100 cm⁻¹, and C=C/C=N stretching from the quinoline ring would be observed in the 1500-1600 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. It would also be used to identify the characteristic vibrations of the quinoline ring system.

Interactive Data Table: Expected Vibrational Spectroscopy Data

| Functional Group | Expected IR Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Alcohol) | 3200 - 3600 (broad) | Stretching |

| N-H (Amine) | 3200 - 3500 (medium) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| C=C, C=N (Aromatic) | 1500 - 1620 | Stretching |

| C-O (Alcohol) | 1050 - 1260 | Stretching |

Chiroptical Properties and Analysis

Chiroptical techniques are essential for analyzing chiral molecules, providing information about their absolute configuration and enantiomeric purity.

Circular Dichroism (CD) Spectroscopy for Chirality Sensing and Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. Since only chiral molecules are CD-active, this technique is ideal for studying the stereochemistry of this compound. The CD spectrum provides a unique fingerprint for a specific enantiomer. The sign and intensity of the Cotton effects in the spectrum can be correlated with the absolute configuration of the molecule, often through comparison with theoretical calculations.

Optical Rotation Studies

Optical rotation is the measurement of the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is a fundamental property of enantiomers, with each enantiomer rotating light by an equal magnitude but in opposite directions. The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (e.g., temperature, wavelength, solvent, and concentration). For this compound, a non-zero optical rotation value would confirm its chiral nature and enantiomeric purity. The sign of the rotation (+ or -) is part of its empirical characterization.

X-ray Crystallography and Solid-State Structural Investigations

No publicly available X-ray crystallographic data for this compound could be located. Such a study would typically provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure in the solid state. It would also determine the crystal system, space group, and unit cell dimensions, revealing how the molecules pack together in a crystal lattice. Without this primary data, a detailed discussion of its solid-state structure is not feasible.

Theoretical and Computational Investigations of R 2 Amino 2 Quinolin 7 Yl Ethan 1 Ol

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol. These methods offer a detailed understanding of the molecule's electronic landscape and conformational preferences.

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in elucidating the electronic structure of this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for geometry optimization and electronic property calculations of quinoline (B57606) derivatives. scirp.org

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. scribd.com For quinoline derivatives, these frontier orbitals are typically localized on the quinoline ring system, indicating that this moiety is central to the molecule's electronic transitions and reactivity. scribd.com

Table 1: Representative Global Reactivity Descriptors Calculated for Quinoline Derivatives

| Parameter | Formula | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The power of an atom or molecule to attract electrons towards itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity Index (ω) | ω = χ2/2η | The ability of a species to accept electrons. |

This table represents typical descriptors calculated for quinoline derivatives using DFT methods. The actual values for this compound would require specific calculations.

Conformational Analysis and Energy Minima

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds. This process helps in identifying the low-energy conformers, which are the most likely to be populated at room temperature. researchgate.net For each identified conformer, geometry optimization is performed to find the local energy minimum. The global minimum energy conformation represents the most stable structure of the molecule. nih.gov

The relative energies of different conformers are important for understanding the molecule's flexibility and how it might adapt its shape to fit into a binding site of a biological target. The presence of intramolecular hydrogen bonding, for instance between the hydroxyl and amino groups, can significantly influence the conformational preferences and stability. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

Molecular Docking Studies (e.g., Ligand-Target Interactions in Research Models)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a larger biological target such as a protein or nucleic acid. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.

For this compound, molecular docking could be used to investigate its potential to interact with various biological targets. For instance, quinoline derivatives have been studied as inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2) and topoisomerase II. mdpi.comsemanticscholar.org

The docking process involves placing the ligand (this compound) into the binding site of the target protein and using a scoring function to estimate the binding affinity. The results can reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

Table 2: Potential Protein Targets for Molecular Docking of Quinoline Derivatives

| Protein Target | PDB ID | Associated Disease/Function | Reference |

| Cyclooxygenase-2 (COX-2) | 5IKR | Inflammation, Pain | mdpi.com |

| Topoisomerase II | 5GWK | Cancer | semanticscholar.org |

| Acetylcholinesterase | 4EY7 | Alzheimer's Disease | nih.gov |

This table lists examples of protein targets that have been studied with other quinoline derivatives and could be relevant for docking studies of this compound.

Prediction of Spectroscopic Properties

Theoretical calculations can also be used to predict the spectroscopic properties of this compound, which can be valuable for its experimental characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The calculated IR spectrum can be compared with experimental data to confirm the structure and identify characteristic vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are a powerful tool for interpreting experimental NMR spectra. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. This provides information about the electronic transitions and can help in understanding the molecule's photophysical properties.

These predicted spectra serve as a valuable complement to experimental spectroscopic data, aiding in the structural elucidation and characterization of this compound.

Design and Synthesis of Derivatives and Analogs for Structure Activity Relationship Sar Research

Modification of the Amino Alcohol Moiety

The amino alcohol portion of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol is a primary target for chemical modification to explore its role in binding and biological function. Key strategies include N-alkylation, N-acylation, and cyclization.

N-Alkylation and N-Acylation: The introduction of various alkyl or acyl groups to the primary amine can significantly influence the compound's polarity, steric profile, and hydrogen bonding capacity. N-alkylation is typically achieved under mild conditions using reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in DMF, which can facilitate the alkylation of amino groups that are otherwise difficult to modify. Hydrogen-borrowing reactions, which use a catalyst to temporarily oxidize the alcohol to an aldehyde for an in-situ reaction with the amine followed by reduction, represent another advanced method for N-alkylation of 1,2-amino alcohols. N-acylation, the formation of an amide linkage, can be accomplished using various carboxylic acids or their activated derivatives. Chemoselective acylation can be directed to either the amino group or the hydroxyl group by carefully choosing coupling agents and reaction conditions. For instance, using EDCI and DMAP tends to favor O-acylation (ester formation) at the hydroxyl group, while treating an anionic form of the amino alcohol with less reactive acyl imidazolides can selectively yield N-acylation products (amides).

Cyclization to Morpholine (B109124) Analogs: The 1,2-amino alcohol motif serves as a precursor for the synthesis of morpholine rings, a common scaffold in medicinal chemistry. This transformation rigidly confines the side chain, reducing conformational flexibility, which can lead to increased receptor affinity and improved metabolic stability. The synthesis can be achieved through a multi-step process starting with the reaction of the amino alcohol with reagents like 2-chloroacrylonitrile (B132963) or bromoethyl(diphenyl)sulfonium trifluoromethanesulfonate, which act as cyclizing agents. These reactions often proceed stereoselectively, preserving the chiral integrity of the starting material.

The table below summarizes key modifications to the amino alcohol moiety and their general implications for SAR.

| Modification Type | Reagents/Methods | Potential SAR Impact |

| N-Alkylation | Alkyl halides with mild base (e.g., Cs₂CO₃); Hydrogen-borrowing catalysis | Alters basicity, lipophilicity, and steric interactions. Can introduce additional functional groups. |

| N-Acylation | Carboxylic acids with coupling agents (e.g., DCC, EDCI); Acyl chlorides/anhydrides | Neutralizes the basicity of the amine; introduces hydrogen bond acceptors/donors; alters steric bulk. |

| Cyclization | Dihaloalkanes; Bromoethyl(diphenyl)sulfonium salts | Reduces conformational flexibility; can improve binding affinity and metabolic stability. |

Derivatization of the Quinoline (B57606) Ring System

The quinoline ring system offers multiple positions for substitution, allowing for a systematic investigation of how electronic and steric properties of this aromatic core affect biological activity. Modifications can be made to both the benzene (B151609) and pyridine (B92270) portions of the fused ring system.

Synthetic routes to quinoline derivatives are well-established, including classic methods like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene carbonyl group. Modern approaches often utilize transition-metal-catalyzed C-H bond functionalization, providing a direct and efficient means to introduce substituents without the need for pre-functionalized starting materials.

SAR studies on various quinoline-based compounds have revealed key insights. For example, in a series of 4-substituted benzyloxyquinolin-2(1H)-one derivatives, substitutions at the 6, 7, and 8-positions of the quinoline ring were explored. chemrxiv.org The findings indicated that the nature and position of these substituents significantly influenced anticancer activity. Specifically, the presence of certain groups could enhance potency against various cancer cell lines. Similarly, studies on 8-substituted quinolines found that introducing bromo or cyano groups could confer strong antiproliferative activity. researchgate.net These results suggest that modifying the quinoline-7-yl ring of the parent compound with various electron-withdrawing or electron-donating groups, as well as bulky or compact substituents, is a viable strategy for optimizing its biological profile.

The following table outlines common derivatization strategies for the quinoline ring and their observed effects in related systems.

| Position(s) | Modification | Synthetic Method | General SAR Observations in Related Quinolines |

| C2, C4 | Introduction of aryl or alkyl groups | Friedländer synthesis, Doebner-von Miller reaction | Can modulate kinase inhibitory activity and DNA binding. |

| C5, C6, C8 | Halogenation (Cl, Br), Nitration, Alkoxylation | Electrophilic aromatic substitution | Substituents at these positions significantly impact antiproliferative and antimicrobial activities. chemrxiv.org |

| Various | Direct C-H functionalization | Transition-metal catalysis (e.g., Pd, Ru, Co) | Allows for the introduction of a wide array of functional groups to fine-tune electronic and steric properties. |

Development of Hybrid Structures and Conjugates

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced affinity, improved selectivity, or a multi-target mechanism of action. The this compound scaffold has been conceptualized in the design of various hybrid structures.

Quinoline-Amino Acid Conjugates: Conjugating the quinoline core to amino acids can improve aqueous solubility and cellular uptake by utilizing amino acid transporters. Synthesis can be achieved by forming an amide bond between a carboxylic acid on the quinoline ring (or a linker attached to it) and the amino group of an amino acid ester, followed by hydrolysis. researchgate.net These hybrids can be designed to target specific biological pathways where amino acid recognition is crucial.

Quinoline-Heterocycle Hybrids: The quinoline moiety has been hybridized with numerous other heterocyclic systems, such as pyrazole, imidazole, and oxazole, to generate compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.gov For instance, quinoline-based hydroxyimidazolium hybrids have been synthesized and evaluated for their antimicrobial properties. nih.gov The synthesis of these hybrids often involves multi-step sequences, starting with the functionalization of the quinoline ring to introduce a suitable handle for coupling with the second heterocyclic moiety.

The table below presents examples of hybrid structures incorporating a quinoline scaffold.

| Hybrid Type | Linker | Synthetic Strategy | Potential Therapeutic Application |

| Quinoline-Amino Acid | Amide | Peptide coupling reactions (e.g., using DCC, EDCI) | Antibacterial, Anticancer |

| Quinoline-Pyrazole | Direct fusion or via a linker | Cyclocondensation reactions | Anticancer, Antifungal |

| Quinoline-Imidazole | Methylene (B1212753) or other alkyl chains | Multi-step synthesis involving alkylation and cyclization | Antimicrobial, Anticancer |

Stereoisomer Synthesis and Comparative Research Studies

Chirality is a fundamental aspect of SAR, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. The parent compound, this compound, possesses a stereocenter at the carbon atom bearing the amino and quinolin-7-yl groups. A thorough SAR investigation necessitates the synthesis of its corresponding (S)-enantiomer and a comparative evaluation of the two stereoisomers.

Enantioselective Synthesis: The synthesis of specific stereoisomers can be achieved through several methods. Asymmetric synthesis involves the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. For chiral 1,2-amino alcohols, established routes include the diastereoselective anti-aminohydroxylation of α,β-unsaturated esters or the enantioselective C-H amination of alcohols using a combination of photocatalysis and chiral copper catalysts. nih.govrsc.org These methods can provide direct access to the desired enantiomer in high purity.

Chiral Resolution: An alternative approach is the resolution of a racemic mixture. This can be accomplished by reacting the racemic amino alcohol with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Another technique is chiral chromatography, where the enantiomers are separated on a stationary phase that is itself chiral. While effective, resolution methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.

Comparative studies of the (R) and (S) enantiomers are crucial for understanding the three-dimensional requirements of the biological target. A significant difference in activity between the two isomers, known as a high eudismic ratio, suggests that the stereocenter is involved in a specific and critical interaction with the receptor or enzyme. This information is invaluable for constructing pharmacophore models and guiding further drug design. Although specific comparative studies for (R)- and (S)-2-amino-2-(quinolin-7-yl)ethan-1-ol are not detailed in the reviewed literature, the principles of stereoisomerism are universally applied in medicinal chemistry to optimize drug candidates.

| Method | Description | Advantages | Disadvantages |

| Asymmetric Synthesis | Uses chiral catalysts, auxiliaries, or reagents to produce a single enantiomer. | High enantiomeric purity; theoretically 100% yield. | Requires development of specific chiral methods; catalysts can be expensive. |

| Chiral Resolution | Separates a racemic mixture into its constituent enantiomers. | Utilizes readily available racemic starting materials. | Maximum 50% yield for the desired enantiomer; can be labor-intensive. |

Advanced Analytical Methodologies for Research on R 2 Amino 2 Quinolin 7 Yl Ethan 1 Ol

Chiral Separation Techniques (e.g., Chiral HPLC, GC, SFC)

The separation of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol from its corresponding (S)-enantiomer is a crucial analytical challenge. This is primarily achieved through chiral chromatography, which utilizes a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely employed and effective method for the enantioseparation of amino alcohols. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are frequently used due to their broad applicability and high loading capacity. mdpi.com For a compound like this compound, a typical approach would involve screening various polysaccharide-based columns (e.g., Chiralpak series) under different mobile phase conditions (normal-phase, reversed-phase, or polar organic) to achieve optimal separation. nih.gov Macrocyclic glycopeptide-based CSPs, like teicoplanin, are also highly effective for separating underivatized amino alcohols, as they possess ionic groups compatible with a range of aqueous and organic mobile phases.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like amino alcohols, derivatization is often necessary to increase volatility. This involves reacting the amino and hydroxyl groups with a suitable reagent to form, for example, trifluoroacetyl or silyl (B83357) derivatives. The resulting diastereomers can then be separated on a chiral GC column.

Chiral Supercritical Fluid Chromatography (SFC): SFC has emerged as a favorable alternative to HPLC and GC, offering high efficiency, reduced analysis times, and more environmentally friendly operation by using supercritical CO2 as the primary mobile phase. mdpi.commdpi.com Polysaccharide-based CSPs are highly effective in SFC for chiral separations. mdpi.com The low viscosity and high diffusivity of the supercritical fluid allow for high flow rates and rapid separations, making SFC particularly suitable for high-throughput screening. nih.gov

Table 1: Comparison of Chiral Separation Techniques for Amino Alcohols

| Technique | Stationary Phase Examples | Mobile Phase Examples | Advantages | Considerations |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak), Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC T) | Hexane/Isopropanol, Acetonitrile/Water with additives | Broad applicability, well-established methods | Longer analysis times, higher solvent consumption |

| Chiral GC | Cyclodextrin derivatives | Helium, Hydrogen | High resolution for volatile compounds | Requires derivatization for non-volatile analytes, risk of thermal degradation |

| Chiral SFC | Polysaccharide-based | Supercritical CO2 with co-solvents (e.g., Methanol (B129727), Ethanol) | Fast separations, reduced solvent use, high efficiency | Requires specialized instrumentation |

Quantitative Enantiomeric Excess and Diastereomeric Ratio Determination

Determining the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) is essential for evaluating the success of an asymmetric synthesis.

Chromatographic Methods: Following successful chiral separation by HPLC, GC, or SFC, the e.e. can be quantified by integrating the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula:

e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Similarly, for molecules with multiple stereocenters, the diastereomeric ratio can be determined by the relative integration of the signals corresponding to each diastereomer. nih.gov

Spectroscopic Methods:

Fluorescence Spectroscopy: Chiral recognition using fluorescent sensors offers a highly sensitive method for e.e. determination. A chiral host molecule, such as a chiral N,N'-dioxide-Ni(II) complex, can exhibit enantioselective fluorescent responses upon binding to chiral amines and amino alcohols, allowing for the quantification of the e.e. rsc.org

UV-Vis Spectroscopy: Enantioselective indicator displacement assays (eIDAs) can be used to determine the e.e. of amino acids and could be adapted for amino alcohols. This method relies on the differential binding of enantiomers to a chiral receptor, which causes a measurable change in the absorbance of an indicator dye. nih.gov

Table 2: Hypothetical Enantiomeric Excess Determination via Chiral HPLC

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

|---|---|---|---|

| (S)-2-amino-2-(quinolin-7-yl)ethan-1-ol | 8.5 | 1,500 | 98.0% |

| This compound | 10.2 | 148,500 |

On-Line Reaction Monitoring for Asymmetric Transformations

Monitoring the progress of asymmetric reactions in real-time is crucial for optimizing reaction conditions and understanding reaction mechanisms. On-line monitoring techniques allow for the rapid assessment of both conversion and enantioselectivity without the need for traditional workup and offline analysis.

Techniques such as HPLC and SFC can be coupled directly to a reaction vessel. Automated sampling systems can periodically draw aliquots from the reaction mixture, which are then injected into the chiral chromatography system. This provides time-resolved data on the concentrations of reactants, products, and the enantiomeric excess of the product. This approach is invaluable for studying reaction kinetics and identifying the optimal endpoint of a reaction. For the synthesis of this compound, this would enable rapid optimization of catalyst loading, temperature, and reaction time to maximize yield and enantioselectivity.

Advanced NMR Techniques for Stereochemical Assignment

While chromatography can separate enantiomers, it does not inherently determine the absolute configuration of the chiral center. Advanced NMR spectroscopy techniques are powerful tools for this purpose.

Chiral Derivatizing Agents (CDAs): The reaction of a chiral substrate with a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), converts a pair of enantiomers into a pair of diastereomers. These diastereomers exhibit distinct chemical shifts in their NMR spectra, which can be analyzed to determine the absolute configuration of the original molecule. researchgate.net

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient diastereomeric complexes with the analyte in solution. This interaction leads to the separation of NMR signals for the two enantiomers, allowing for the determination of enantiomeric purity. nih.gov Optically pure compounds containing a quinoline (B57606) moiety have been successfully used as CSAs for the recognition of enantiomers by NMR. rsc.org This suggests that a similar strategy could be developed where a suitable CSA could be used to analyze this compound.

Nuclear Overhauser Effect (NOE) Spectroscopy: For molecules with defined conformations, NOE-based NMR experiments (like NOESY and ROESY) can be used to determine the relative stereochemistry by identifying protons that are close to each other in space. wordpress.com By converting the molecule into a rigid cyclic derivative, the spatial relationships between different protons can be established, which can help in assigning the stereochemistry.

Future Research Directions and Translational Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govijpsjournal.com However, these methods often suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and low yields. acs.orgnih.gov Future research must prioritize the development of efficient, stereoselective, and sustainable synthetic pathways to access (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol.

Key areas for exploration include:

Green Chemistry Approaches: There is a significant push to develop environmentally benign protocols for quinoline synthesis. nih.govresearchgate.net Research should focus on adapting methods that utilize greener solvents (like water or ethanol), employ nanocatalysts for higher efficiency and recyclability, or operate under solvent-free conditions. nih.govijpsjournal.comacs.org

Asymmetric Catalysis: Achieving the desired (R)-enantiomer with high purity is critical for potential pharmaceutical applications. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones represents a powerful, green, and operationally simple method to produce chiral 1,2-amino alcohols. acs.org Adapting such catalytic systems for the synthesis of the quinolin-7-yl analogue is a promising avenue.

Biocatalysis: Enzymatic synthesis offers unparalleled stereoselectivity under mild conditions. Future investigations could engineer amine dehydrogenases (AmDHs) for the asymmetric reductive amination of a corresponding α-hydroxy ketone precursor. frontiersin.org Another advanced biocatalytic strategy involves cascade reactions, for instance, coupling transketolase and transaminase-catalyzed reactions to build chiral amino alcohols from simple starting materials. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Research Focus | Relevant Catalyst/System Examples |

|---|---|---|---|

| Green Catalysis | Reduced waste, milder conditions, catalyst recyclability, lower environmental impact. ijpsjournal.comacs.org | Development of nanocatalysts, solvent-free reactions, use of sustainable reagents. nih.gov | Mg-Al hydrotalcite, copper- or iridium-based catalysts. researchgate.net |

| Asymmetric Transfer Hydrogenation | High enantioselectivity, operational simplicity, avoids high-pressure equipment. acs.org | Optimization of chiral Ru-catalysts for unprotected α-ketoamines. acs.org | [RuCl₂(p-cymene)]₂ with chiral amino alcohol ligands. mdpi.com |

| Biocatalysis / Enzymatic Synthesis | Excellent stereoselectivity, mild aqueous conditions, sustainable. nih.gov | Engineering of amine dehydrogenases (AmDHs) or development of multi-enzyme cascade systems. frontiersin.org | Engineered SpAmDH, Transketolase-Transaminase cascades. frontiersin.orgnih.gov |

Exploration of New Catalytic Applications and Reaction Discoveries

The structural features of this compound, specifically the chiral amino alcohol moiety, make it an excellent candidate for use as a ligand in asymmetric catalysis. Chiral amino alcohols are readily accessible and have been successfully applied in a wide range of asymmetric reactions. polyu.edu.hkrsc.org The quinoline ring can further modulate the electronic and steric properties of the resulting metal-ligand complex.

Future research in this area could focus on:

Ligand Synthesis and Complexation: Synthesizing and coordinating the compound with various transition metals, such as ruthenium, rhodium, and iridium, to create novel chiral catalysts. mdpi.com Chiral diamines based on tetrahydroquinoline have already proven effective as ligands in metal complexes for asymmetric transfer hydrogenation. mdpi.com

Asymmetric Transfer Hydrogenation (ATH): Employing these new catalysts in the ATH of prochiral ketones and imines, a fundamental transformation for producing chiral alcohols and amines. mdpi.com The inherent rigidity of cyclic structures in ligands can be crucial for achieving high enantioselectivity. mdpi.com

Carbon-Carbon Bond Forming Reactions: Investigating the application of these novel catalysts in asymmetric C-C bond-forming reactions, such as the Henry reaction or the addition of diethylzinc (B1219324) to aldehydes, which are vital for building complex molecular skeletons. rsc.orgglobethesis.com

Table 2: Potential Asymmetric Catalysis Applications

| Asymmetric Reaction | Importance | Potential Role of the Compound |

|---|---|---|

| Transfer Hydrogenation of Ketones/Imines | Produces enantiopure alcohols and amines, which are key pharmaceutical building blocks. mdpi.commdpi.com | Serve as a chiral ligand for Ru(II), Ir(III), or Rh(III) catalysts. |

| Addition of Organozinc Reagents to Aldehydes | Creates chiral secondary alcohols with a new C-C bond. rsc.org | Act as a chiral catalyst to control the stereochemical outcome. |

| Henry (Nitroaldol) Reaction | Forms chiral β-nitro alcohols, versatile intermediates for synthesizing amino alcohols and other bioactive molecules. globethesis.com | Form a chiral complex with a metal (e.g., copper) to catalyze the reaction enantioselectively. |

Deeper Elucidation of Molecular Mechanisms in Biological Research

Quinoline derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net However, the specific biological targets and mechanisms of action for this compound are yet to be determined.

Future translational research should investigate:

Antimalarial Activity: Aryl amino alcohols are known to act on the erythrocyte stage of the malaria parasite, primarily by inhibiting the formation of hemozoin. taylorandfrancis.com Studies should assess the compound's ability to inhibit β-hematin formation. nih.gov Furthermore, its structural similarity to 8-aminoquinolines like primaquine (B1584692) warrants investigation into alternative mechanisms, such as interference with the parasite's DNA or mitochondrial functions. taylorandfrancis.comukri.org

Anticancer Potential: Many quinoline-based compounds function as kinase inhibitors. researchgate.net It would be valuable to screen this compound against a broad panel of human kinases to identify potential targets in cancer signaling pathways. Subsequent structure-activity relationship (SAR) studies could then optimize its potency and selectivity. nih.gov

Computational Target Identification: In silico methods like reverse docking and pharmacophore modeling can be used to screen the compound against libraries of known protein structures. This approach can help generate hypotheses about its potential biological targets, which can then be validated experimentally. jneonatalsurg.comjneonatalsurg.com

Table 3: Potential Biological Targets and Mechanisms for Investigation

| Therapeutic Area | Potential Target/Mechanism | Rationale based on Quinoline Scaffolds |

|---|---|---|

| Antimalarial | Inhibition of hemozoin polymerization. nih.gov | Common mechanism for 4-aminoquinolines and aryl amino alcohols. taylorandfrancis.com |

| Disruption of parasite mitochondrial function. taylorandfrancis.com | Known mechanism for 8-aminoquinolines. ukri.org | |

| Anticancer | Inhibition of protein kinases (e.g., GAK, EphB3). researchgate.net | Quinoline is a well-established scaffold for kinase inhibitors. nih.govresearchgate.net |

| Antimicrobial | Inhibition of bacterial peptide deformylase (PDF) or fungal cell wall synthesis. | Various quinoline derivatives have shown potent antibacterial and antifungal activity. nih.gov |

Application in Materials Science Research and Supramolecular Chemistry

The quinoline ring is a valuable tecton (building block) in supramolecular chemistry and materials science due to its rigid, planar structure and ability to participate in noncovalent interactions like π–π stacking and hydrogen bonding. researchgate.netacs.org The specific structure of this compound offers additional hydrogen bond donors (–OH, –NH₂) and a coordination site, making it a versatile component for creating functional materials.

Promising future directions include:

Fluorescent Sensors: Quinoline derivatives are widely used in the design of fluorescent chemosensors for detecting metal ions. nih.gov The nitrogen atom of the quinoline ring and the adjacent amino alcohol group can form a stable chelation site for metal ions such as Fe³⁺, Cu²⁺, or Zn²⁺. nih.govrsc.orgrsc.org Binding of a target ion would modulate the compound's fluorescence properties, enabling sensitive and selective detection.

Supramolecular Gels: Small molecules containing quinoline groups have been shown to act as gelators, forming stable organogels through self-assembly. rsc.org These soft materials can exhibit stimuli-responsive behavior, for example, changing their properties in response to volatile acids or bases, making them suitable for applications in smart materials and chemical sensing. rsc.org

Coordination Polymers and Frameworks: The compound can act as a ligand to construct coordination polymers or metal-organic frameworks (MOFs). acs.org The resulting materials could possess interesting properties for catalysis, gas storage, or as stable platforms for other applications. The chirality of the ligand could also be used to impart enantioselectivity to the framework.

Table 4: Potential Applications in Materials Science

| Application Area | Key Molecular Features | Potential Functionality |

|---|---|---|

| Fluorescent Chemosensors | Quinoline fluorophore, N/O chelation sites. nih.gov | Selective detection of metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) in environmental or biological samples. rsc.orgrsc.org |

| "Smart" Supramolecular Gels | Hydrogen bonding groups (–OH, –NH₂), π-stacking (quinoline ring). rsc.org | Creation of soft materials that respond to chemical stimuli like pH changes or specific analytes. rsc.org |

| Chiral Metal-Organic Frameworks (MOFs) | Coordination sites, inherent chirality. acs.org | Platforms for enantioselective catalysis, chiral separations, or sensing. |

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials design by accelerating the design-build-test-learn cycle. nih.gov Integrating these computational tools into the research pipeline for this compound can significantly reduce time and cost.

Future research should leverage AI/ML for:

Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of novel derivatives without the need for immediate synthesis and testing. researchgate.netnih.gov By training a model on a dataset of similar quinoline compounds, researchers can identify which modifications to the parent structure are most likely to enhance a desired activity. nih.govnih.gov

Virtual Screening and Drug Repurposing: ML algorithms can rapidly screen vast virtual libraries of compounds to identify molecules with a high probability of binding to a specific biological target. nih.govresearchgate.net This can help prioritize synthetic efforts on the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high binding affinity, good selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net

Synthesis Prediction: AI tools are being developed to predict the most efficient synthetic routes for a target molecule, suggesting optimal reagents and reaction conditions, thereby advancing the goal of sustainable chemical production. researchgate.net

Table 5: Application of AI/ML in the Research Pipeline

| Research Stage | AI/ML Tool | Objective |

|---|---|---|

| Lead Optimization | QSAR Models | Predict bioactivity of new derivatives to guide synthesis. nih.gov |

| Target Identification | Virtual High-Throughput Screening (vHTS) | Identify potential biological targets by screening against large compound databases. nih.gov |

| Novel Compound Design | Generative Adversarial Networks (GANs) | Design new molecules with optimized properties based on the core scaffold. researchgate.net |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Propose efficient and sustainable synthetic pathways. researchgate.net |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol, and how can enantiomeric purity be ensured?

- Methodology : The compound can be synthesized via asymmetric hydrogenation of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (>95%) . Alternatively, resolution of racemic mixtures using chiral acids (e.g., tartaric acid derivatives) followed by crystallization is effective . Characterization via polarimetry and chiral HPLC confirms enantiopurity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies structural features, such as the quinoline ring protons (δ 8.5–9.0 ppm) and the ethanolamine backbone . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry .

Q. How is the compound’s bioactivity initially screened in antimicrobial or anticancer assays?

- Methodology : Use standardized protocols like broth microdilution (CLSI guidelines) for antimicrobial testing against Gram-positive/negative bacteria . For anticancer activity, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate IC₅₀ values. Dose-response curves and positive controls (e.g., doxorubicin) ensure reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodology : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration). Validate compound purity via HPLC and assess solvent effects (e.g., DMSO concentration ≤0.1%). Compare structural analogs to identify substituent-dependent activity trends . For example, halogen substituents on the quinoline ring may enhance binding to bacterial topoisomerases .

Q. What strategies optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

- Methodology : Prodrug derivatization (e.g., acetylating the hydroxyl group) improves solubility . Metabolic stability is assessed using liver microsome assays (e.g., human CYP450 isoforms). Structural modifications, like introducing electron-withdrawing groups on the quinoline ring, reduce oxidative metabolism .

Q. How can molecular docking or mutagenesis elucidate the compound’s mechanism of action?

- Methodology : Perform docking studies (e.g., AutoDock Vina) against targets like DNA gyrase or β-tubulin using the quinoline moiety as a pharmacophore . Validate predictions via site-directed mutagenesis of key residues (e.g., Ser84 in E. coli gyrase) to confirm binding interactions .

Comparative and Mechanistic Studies

Q. How does the stereochemistry (R vs. S) influence biological activity?

- Methodology : Synthesize both enantiomers and compare bioactivity. For example, (R)-enantiomers may exhibit 10-fold higher affinity for serotonin receptors due to spatial compatibility with chiral binding pockets . Circular dichroism (CD) spectroscopy can correlate conformation with activity .

Q. What role does the quinoline ring play in modulating interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。